[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone
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Overview
Description
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone is an organic compound with a unique structure that includes a thiolane ring and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable thiol with a propyl group to form the thiolane ring
Industrial Production Methods
In an industrial setting, the production of [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenylmethanone group can be reduced to form a secondary alcohol.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted thiolane derivatives.
Scientific Research Applications
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone can be compared with other similar compounds, such as:
[(2S,3R,5R,8S)-3-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid]: This compound also contains a hydroxyl group and a complex ring structure, but differs in its overall molecular framework.
[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one]: Known for its biological activity, this compound shares the hydroxyl functionality but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
917613-87-7 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H18O2S/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-8,11-12,14-15H,2,6,9H2,1H3/t11-,12-,14+/m1/s1 |
InChI Key |
YFOKHNLQFWOFPC-BZPMIXESSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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